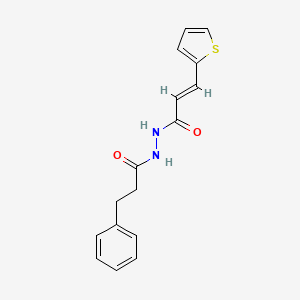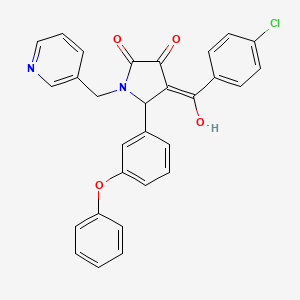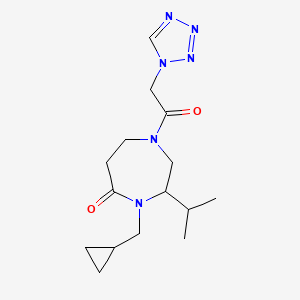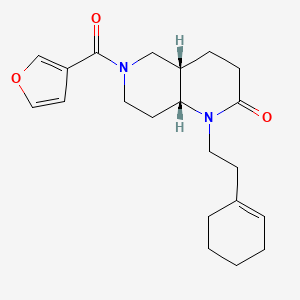
N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide, also known as PTAC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research has been its potential as an anti-inflammatory agent. Studies have shown that N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide can inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Another area of research has been its potential as an anticancer agent. Studies have shown that N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide has been shown to inhibit the growth and proliferation of cancer cells in animal models.
Mecanismo De Acción
The exact mechanism of action of N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways involved in inflammation and cancer cell growth. N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide has been shown to have a range of biochemical and physiological effects. In animal models, N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide has been shown to reduce inflammation, inhibit cancer cell growth and proliferation, and induce apoptosis in cancer cells. Additionally, N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anticancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide in lab experiments is its relatively low toxicity compared to other chemical compounds. Additionally, N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several areas of future research that could further explore the potential applications of N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide. One area of research could be the development of N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies could investigate the mechanisms of action of N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide and its potential interactions with other chemical compounds. Finally, studies could investigate the potential use of N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide in combination with other therapies, such as chemotherapy or radiation therapy, to enhance their efficacy.
Métodos De Síntesis
N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide can be synthesized through a multistep process that involves the reaction of thioacetamide with ethyl acetoacetate, followed by the reaction of the resulting product with benzaldehyde and hydrazine hydrate. The final product is obtained through purification and crystallization steps.
Propiedades
IUPAC Name |
3-phenyl-N'-[(E)-3-thiophen-2-ylprop-2-enoyl]propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c19-15(10-8-13-5-2-1-3-6-13)17-18-16(20)11-9-14-7-4-12-21-14/h1-7,9,11-12H,8,10H2,(H,17,19)(H,18,20)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMDSCKZKRLAFQ-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(benzyloxy)ethyl]-4-tert-butylbenzamide](/img/structure/B5440877.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5440879.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-ethylphenyl)acetamide](/img/structure/B5440885.png)

![1-[(4-methoxypiperidin-1-yl)sulfonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5440913.png)
![3-ethyl-6-iodo-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5440914.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate](/img/structure/B5440928.png)

![2-cyano-N-(2,5-dimethoxyphenyl)-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B5440931.png)


![1-[4-({4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinyl}methyl)phenyl]ethanone](/img/structure/B5440951.png)
![methyl [4-(4-methylbenzyl)-1-piperazinyl]acetate](/img/structure/B5440960.png)
